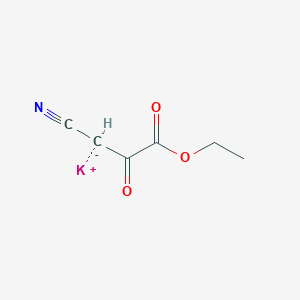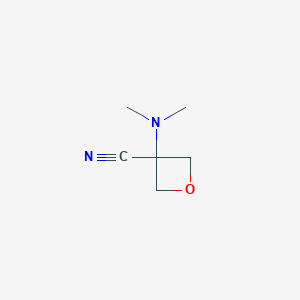
1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride
Übersicht
Beschreibung
1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride (EPPZ-HCl) is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of sulfonylpiperazine and is used in the synthesis of various organic molecules. It has a variety of applications, including the synthesis of pharmaceuticals, agrichemicals, and other organic compounds. It is also used as a catalyst in organic reactions. EPPZ-HCl is a highly versatile compound that can be used in a variety of different experiments and research projects.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Potential
Research on chrysin-based sulfonylpiperazines, including compounds related to 1-(4-Ethynylphenyl)sulfonylpiperazine, has shown significant antioxidant and anticancer efficacies. These compounds, especially those with certain functional groups, have demonstrated promising results against various cancer cell lines, indicating their potential in cancer therapy (Patel et al., 2019).
Novel Receptor Antagonists
Studies on benzhydrylpiperazine derivatives, which are structurally related to 1-(4-Ethynylphenyl)sulfonylpiperazine, have been conducted to explore their potential as novel receptor antagonists. This research provides insights into the design of selective inverse agonists with improved bioavailability and therapeutic efficacy (Gao et al., 2011).
Antiproliferative Effects
Compounds structurally similar to 1-(4-Ethynylphenyl)sulfonylpiperazine have been evaluated for their antiproliferative effects against human cancer cell lines. This research contributes to understanding the structure-activity relationships and potential applications of these compounds in cancer treatment (Benfodda et al., 2017).
Molecular Docking Studies
Studies involving molecular docking of dihydropyridine analogs, similar to 1-(4-Ethynylphenyl)sulfonylpiperazine, have indicated their potential as antioxidants and chelating agents. This research suggests their utility in treating diseases associated with oxidative stress (Sudhana & Adi, 2019).
Antibacterial Activities
Research on pyrazole derivatives, which share structural features with 1-(4-Ethynylphenyl)sulfonylpiperazine, has shown notable antibacterial activities against various bacterial strains. These findings highlight the potential of these compounds in developing new antibacterial agents (Bildirici et al., 2007).
Eigenschaften
IUPAC Name |
1-(4-ethynylphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S.ClH/c1-2-11-3-5-12(6-4-11)17(15,16)14-9-7-13-8-10-14;/h1,3-6,13H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOATJMBRHOOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



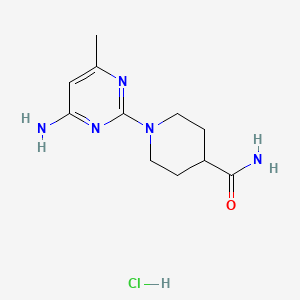

![Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate](/img/structure/B1403653.png)

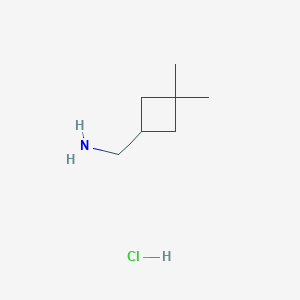
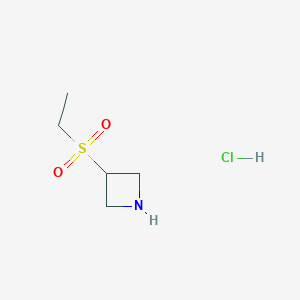
![2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1403659.png)

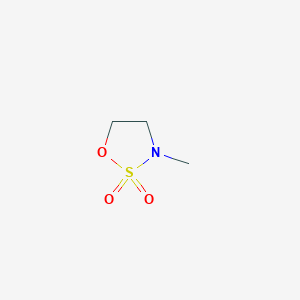

![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate](/img/structure/B1403664.png)
